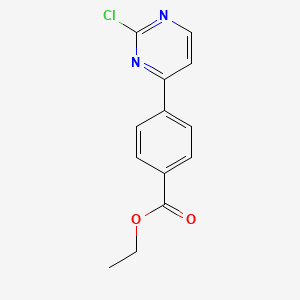

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Descripción general

Descripción

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is characterized by the presence of a benzoate ester linked to a chloropyrimidine moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Métodos De Preparación

The synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate typically involves the reaction of 2,4-dichloropyrimidine with (4-(ethoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in dimethylformamide (DMF) at 90°C for a specified duration . The general reaction scheme is as follows:

Reactants: 2,4-dichloropyrimidine and (4-(ethoxycarbonyl)phenyl)boronic acid.

Catalyst: Palladium(II) chloride (PdCl2) with triphenylphosphine (PPh3).

Solvent: Dimethylformamide (DMF).

Conditions: Heated to 90°C for 1 hour, followed by the addition of the boronic acid and continued heating.

Análisis De Reacciones Químicas

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Reduction reactions can convert the ester to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.

Industry: It is employed in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparación Con Compuestos Similares

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:

2-Chloro-4-phenylpyrimidine: Similar in structure but lacks the benzoate ester group.

2,4-Dichloro-6-phenylpyrimidine: Contains an additional chlorine atom and a phenyl group.

3-(2-Chloropyrimidin-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Actividad Biológica

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula . It is synthesized through a reaction involving 2-chloropyrimidine and ethyl 4-hydroxybenzoate in the presence of a suitable catalyst under controlled conditions. The typical reaction conditions involve polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate, with yields reported around 37% to 60% depending on the specific method employed .

Anticancer Activity

Research indicates that compounds related to pyrimidine derivatives, including this compound, exhibit significant anticancer properties. These compounds can interact with specific receptor proteins or enzymes, modulating their activity and potentially leading to therapeutic applications in cancer treatment. For instance, studies have shown that derivatives of pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, IC50 values for related pyrimidine derivatives against COX-1 and COX-2 enzymes were reported, indicating potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In studies comparing its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria, it displayed significant antibacterial activity. The compound's structure allows it to penetrate bacterial membranes effectively, leading to disruption of cellular processes .

Case Studies and Research Findings

- Anticancer Mechanisms : A study demonstrated that this compound inhibited the growth of HT-29 colorectal cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls treated with standard anti-inflammatory drugs like indomethacin.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, this compound exhibited lower minimum inhibitory concentrations (MICs), indicating its potential as an effective antimicrobial agent.

Propiedades

IUPAC Name |

ethyl 4-(2-chloropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSZMMLYAGLVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499195-60-7 | |

| Record name | Ethyl 4-(2-chloro-4-pyrimidinyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5W4V4NZ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.